

Application Notes and Protocols: Quality Control of Strontium-82 Solutions

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Compound of Interest

Compound Name: **Strontium-82**

Cat. No.: **B1233234**

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Introduction

Strontium-82 (Sr-82) is a critical radionuclide used as the parent isotope in Sr-82/Rubidium-82 (Rb-82) generators. These generators are essential for positron emission tomography (PET) imaging of myocardial perfusion.^{[1][2]} The quality of the Sr-82 solution directly impacts the safety and efficacy of the eluted Rb-82 chloride injection administered to patients. Therefore, rigorous quality control (QC) testing of the Sr-82 solution is paramount to ensure it meets established purity and safety standards.

These application notes provide detailed protocols for the essential QC tests for Sr-82 solutions, covering radionuclidic, chemical, and biological purity. The methodologies are based on established pharmacopeial standards and industry best practices.

Radionuclidic Purity

The primary concern regarding radionuclidic purity is the potential for "breakthrough" of Sr-82 and its impurity, Strontium-85 (Sr-85), into the Rb-82 eluate.^{[3][4]} Daily monitoring is mandatory to minimize radiation risks to patients.^{[3][4]}

Acceptance Criteria

The United States Pharmacopeia (USP) sets the limits for strontium isotopes in the final Rb-82 chloride injection.^{[5][6]}

| Radionuclide | Acceptance Limit |
|----------------------|---|
| Strontium-82 (Sr-82) | $\leq 0.02 \mu\text{Ci}$ per mCi of Rb-82 |
| Strontium-85 (Sr-85) | $\leq 0.2 \mu\text{Ci}$ per mCi of Rb-82 |

Table 1: USP Acceptance Criteria for Radionuclidic Impurities in Rb-82 Eluate.[\[5\]](#)[\[6\]](#)

Some manufacturers may adopt even stricter internal limits, such as half of the USP limits.[\[5\]](#) If breakthrough levels exceed one-tenth of the specification limit, it is recommended to increase the testing frequency to at least twice daily.[\[4\]](#)

Experimental Protocol: Determination of Sr-82 and Sr-85 Breakthrough by Gamma Spectroscopy

This protocol outlines the procedure for quantifying Sr-82 and Sr-85 levels in the Rb-82 eluate using a gamma spectrometer.

Materials:

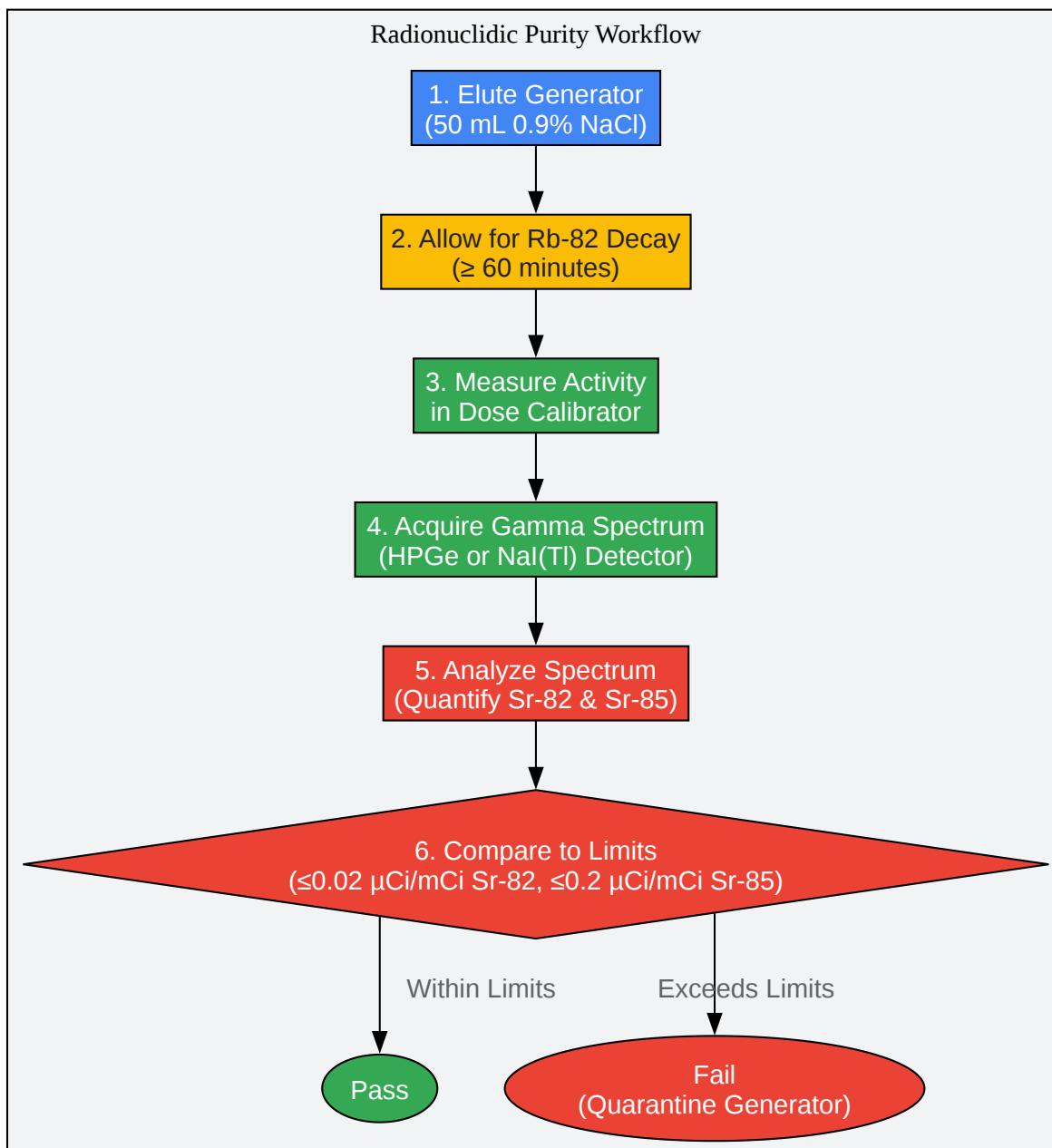
- Calibrated gamma spectrometer with a high-purity germanium (HPGe) or sodium iodide (NaI(Tl)) detector.[\[7\]](#)
- Dose calibrator
- Appropriate lead shielding
- Elution test vial
- Sr-82/Rb-82 generator
- Additive-free Sodium Chloride Injection USP[\[4\]](#)

Procedure:

- Elution: Elute the Sr-82/Rb-82 generator with 50 mL of additive-free Sodium Chloride Injection USP into an elution test vial.[\[6\]](#)

- Decay Period: Allow the collected eluate to stand for at least 60 minutes to ensure the complete decay of Rb-82 (half-life of 75 seconds).[4][6]
- Sample Measurement:
 - Place the elution test vial in a dose calibrator and record the reading.
 - Transfer the vial to the gamma spectrometer detector.
- Gamma Spectrum Acquisition: Acquire a gamma-ray spectrum of the eluate. The acquisition time should be sufficient to obtain statistically valid counts for the photopeaks of interest.
- Data Analysis:
 - Identify and quantify the activity of Sr-82 and Sr-85 by measuring the area under their characteristic photopeaks. Sr-82 can be identified by its photopeaks at 511 keV and 777 keV.[6]
 - Calculate the concentration of Sr-82 and Sr-85 in $\mu\text{Ci}/\text{mCi}$ of Rb-82 at the end of elution.
 - Compare the results against the acceptance criteria.

Experimental Workflow: Radionuclidic Purity Testing

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Caption: Workflow for Sr-82/Sr-85 breakthrough testing.

Chemical Purity

Chemical purity tests are performed to ensure that the Sr-82 solution is free from harmful metal impurities and is within the specified pH range.

Acceptance Criteria

| Analyte | Acceptance Limit |
|---|--|
| Tin (Sn) | $\leq 1 \mu\text{g/mL}$ of eluate |
| HCl Molarity | 0.05 – 0.5 M |
| Other Metal Impurities (e.g., Pb, Cu, Fe, Ca, Mg) | Levels should be below established toxic limits for intravenous injection. |

Table 2: Acceptance Criteria for Chemical Purity.[8][9]

Experimental Protocols

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a sensitive technique for quantifying trace metal impurities.[8][10]

Materials:

- ICP-OES instrument
- Certified standards for tin and other relevant metals
- Argon gas supply
- Volumetric flasks and pipettes
- 0.1 N Hydrochloric acid (for dilutions)[6]

Procedure:

- Sample Preparation:
 - Obtain a 50 mL eluate from the generator.

- Allow the sample to decay for at least one hour.[6]
- Transfer a known volume (e.g., 10.0 mL) of the decayed eluate to a volumetric flask (e.g., 50-mL).[6]
- Dilute to volume with 0.1 N hydrochloric acid.[6]
- Instrument Calibration: Prepare a series of calibration standards for each metal of interest using the certified standards. Run the standards on the ICP-OES to generate a calibration curve.
- Sample Analysis: Aspirate the prepared sample into the ICP-OES and measure the emission intensity for each metal.
- Data Analysis:
 - Quantify the concentration of each metal in the sample using the calibration curve.
 - Account for the dilution factor to determine the concentration in the original eluate.
 - Compare the results against the acceptance criteria.

A simple colorimetric test can be used to verify that the HCl molarity is within the specified range.[8]

Materials:

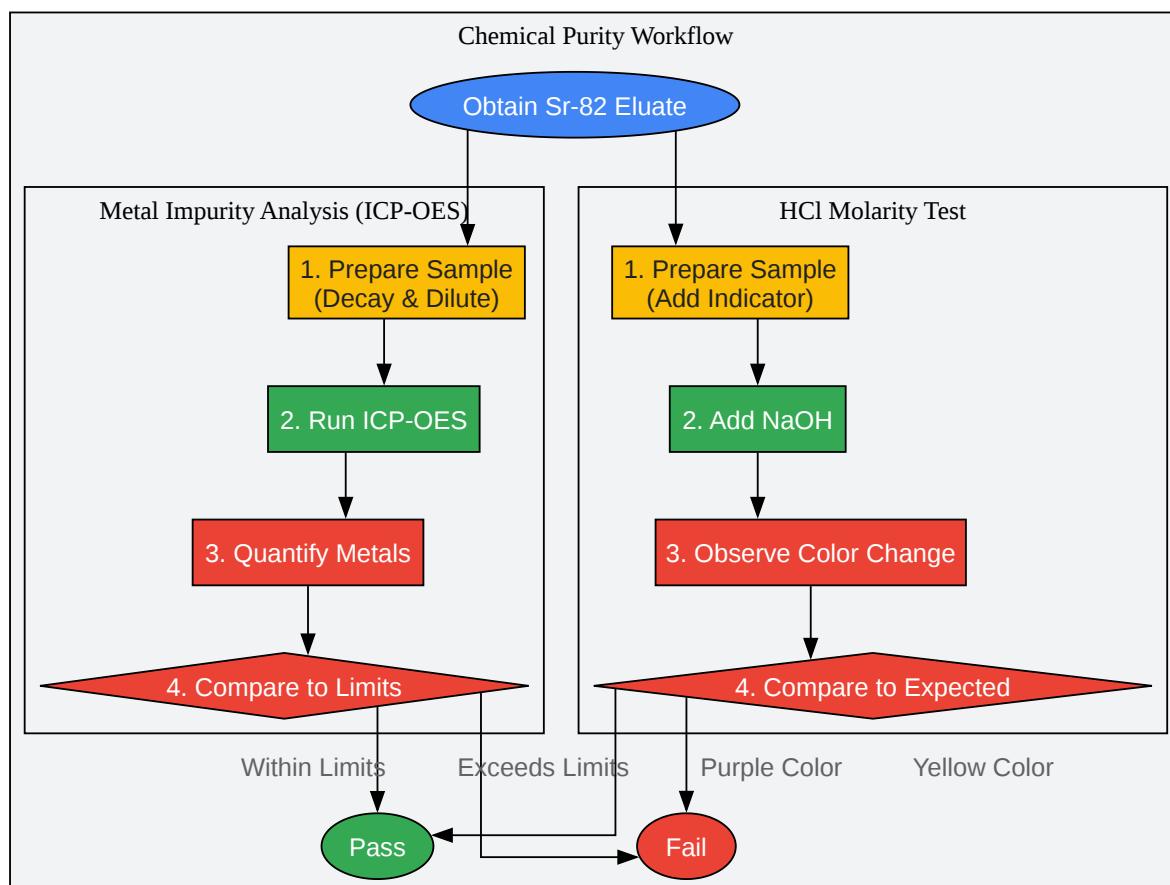
- BromoCresol Purple indicator solution
- 0.01 M NaOH solution
- Test tubes
- Micropipettes

Procedure:

- Add a small, precise volume of the Sr-82 solution to a test tube.

- Add a drop of BromoCresol Purple indicator solution.
- In a separate test tube, repeat steps 1 and 2, and then add a precise volume of 0.01 M NaOH.
- Interpretation: A purple-colored solution in the second tube indicates that the HCl molarity is within the acceptable range (0.05–0.5 M HCl). A yellow color indicates a failure.[8]

Experimental Workflow: Chemical Purity Testing



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Caption: Workflow for chemical purity analysis.

Biological Purity

Biological purity testing ensures the Sr-82 solution, and subsequently the Rb-82 eluate, is sterile and free from pyrogenic substances, which is critical for patient safety.[11]

Acceptance Criteria

| Test | Acceptance Criterion |
|---------------------------------|---|
| Sterility | No evidence of microbial growth. |
| Bacterial Endotoxins (Pyrogens) | Below the endotoxin limit calculated for the product. |

Table 3: Acceptance Criteria for Biological Purity.

Experimental Protocols

Sterility testing is performed to ensure the absence of viable microorganisms.[12] This is typically done retrospectively for each batch of generators produced.[9]

Materials:

- Trypticase Soy Broth (TSB) for detection of aerobic microorganisms.[9]
- Fluid Thioglycollate Medium (FTM) for detection of anaerobic microorganisms.[9]
- Sterile membrane filtration units (optional, preferred method)
- Sterile needles and syringes
- Incubators set at appropriate temperatures (e.g., 20-25°C for TSB and 30-35°C for FTM)

Procedure (Direct Inoculation Method):

- In an aseptic environment, withdraw a sample of the Sr-82 solution.

- Inoculate a suitable volume of the sample into tubes containing TSB and FTM.[9]
- Incubate the inoculated media for a period of 14 days.[12][13]
- Visually inspect the media for any signs of turbidity, which would indicate microbial growth.
- Interpretation: The absence of growth after the incubation period indicates that the sample is sterile.

The Limulus Amebocyte Lysate (LAL) test is used to detect the presence of bacterial endotoxins.[9]

Materials:

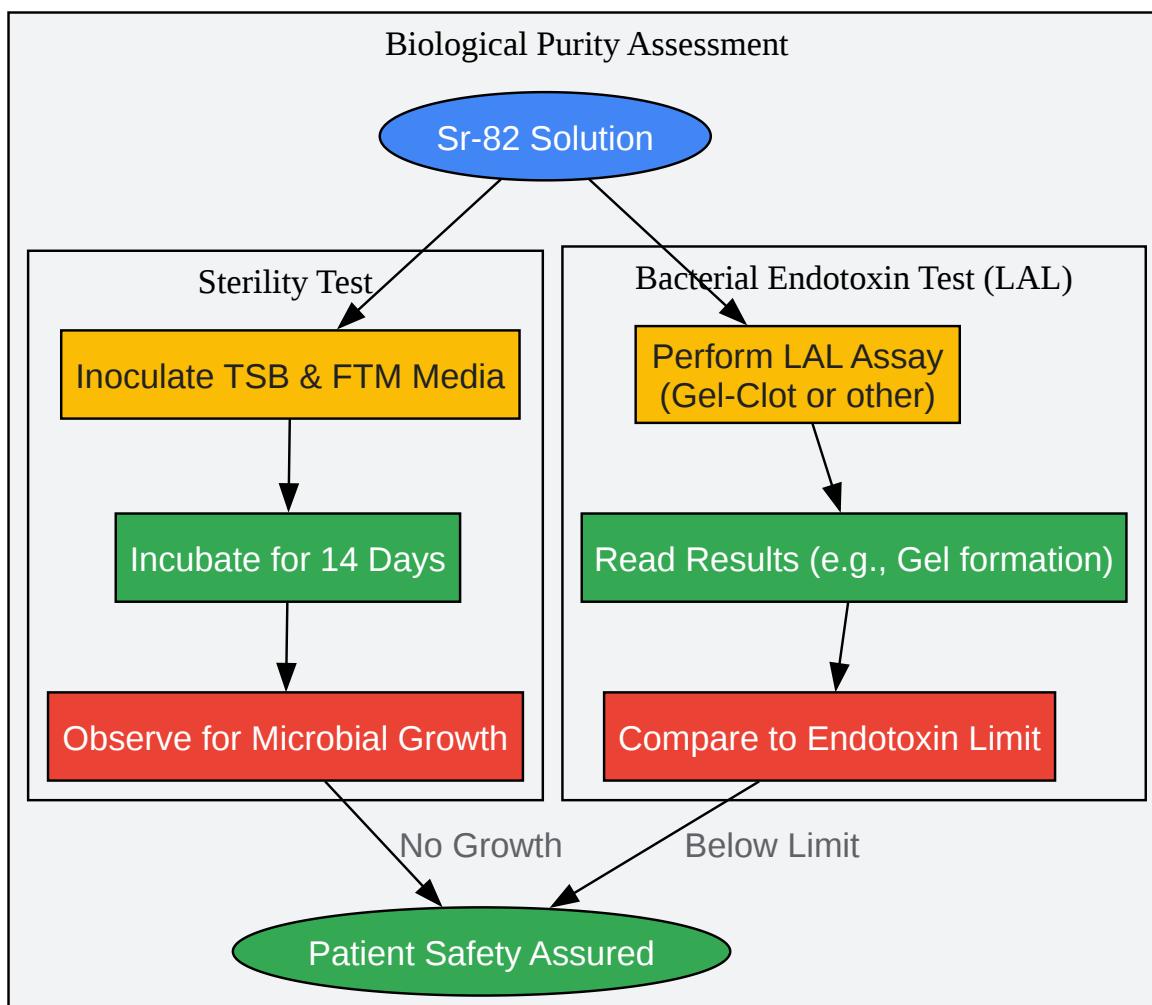
- LAL reagent kit (gel-clot, turbidimetric, or chromogenic)
- Endotoxin-free test tubes and pipettes[14]
- Heating block or water bath (usually $37 \pm 1^\circ\text{C}$)[15]
- Vortex mixer
- Control Standard Endotoxin (CSE)

Procedure (Gel-Clot Method):

- Sample Preparation: Prepare a series of dilutions of the test sample. Also, prepare positive product controls by spiking the sample with CSE.
- Assay:
 - Add the LAL reagent to each test tube.
 - Add the sample, controls, and water for injection (negative control) to the appropriate tubes.
 - Gently mix and incubate undisturbed at $37 \pm 1^\circ\text{C}$ for 60 minutes.
- Reading Results: After incubation, carefully invert each tube 180° .

- Interpretation:
 - A solid gel that remains intact upon inversion indicates a positive result (presence of endotoxins at or above the detection limit).
 - A liquid or viscous gel that flows down the side of the tube indicates a negative result.
 - The test is valid if the negative control is negative and the positive controls are positive. The endotoxin level is then compared to the established limit for the product.

Logical Relationship: Biological Purity Assessment



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Caption: Relationship between biological tests and patient safety.

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